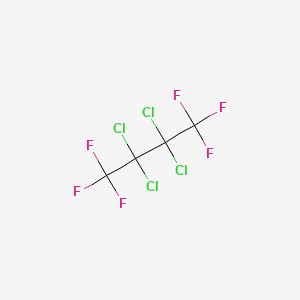

Hexafluoro-2,2,3,3-tetrachlorobutane

Descripción

Contextual Significance in Industrial and Academic Research and Development

In an industrial context, Hexafluoro-2,2,3,3-tetrachlorobutane is primarily recognized for its role as a critical raw material. Its high stability and specific reactivity make it suitable for use in high-temperature and demanding chemical processes. While not an end-product itself in most consumer applications, its importance lies in the value of the compounds it helps to create. Some sources also indicate its use as a specialized solvent and in foam production, owing to its physical properties. clearsynth.com

From an academic and research perspective, this compound is a subject of study for developing new synthetic methodologies. The presence of multiple C-Cl and C-F bonds offers a platform for investigating selective bond activation and functionalization, which is a key area of interest in modern synthetic chemistry. Supplier catalogs often list it for research and development purposes, including specialized fields such as proteomics research, although specific applications in this area are not extensively detailed in publicly available literature. scbt.com

Role as a Key Intermediate in the Synthesis of Fluorinated Compounds

The most prominent role of this compound is as a key intermediate in the synthesis of other fluorinated molecules. The chlorine atoms in the molecule can be selectively removed or replaced, allowing for the introduction of new functional groups or the formation of unsaturated systems.

A prime example of its industrial importance is its use as a precursor in the synthesis of hexafluoro-1,3-butadiene (B1630412) (C4F6). This perfluorinated diene is a critical etchant gas used in the semiconductor industry for the manufacturing of microelectronics. The synthesis typically involves the dechlorination of a tetrachlorohexafluorobutane isomer.

Beyond this major application, the reactivity of this compound allows for its potential use in the creation of a range of other fluorinated building blocks. The selective removal of chlorine atoms can lead to the formation of various chlorofluoroalkenes, which are themselves valuable intermediates for the synthesis of fluoropolymers and other specialty chemicals. Research in this area focuses on achieving high selectivity in the dechlorination process to yield the desired products.

Below are interactive data tables summarizing the key physicochemical and spectroscopic properties of this compound.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4Cl4F6 |

| Molecular Weight | 303.85 g/mol |

| CAS Number | 375-34-8 |

| Melting Point | 83-84 °C |

| Boiling Point | 131-133 °C |

| Density | 1.756 g/cm³ |

| Flash Point | 45.1 °C |

| Refractive Index | 1.388 |

Spectroscopic Data of this compound

| Data Type | Interpretation |

|---|---|

| ¹³C NMR | Predicted spectra indicate distinct signals for the carbon atoms, influenced by the attached fluorine and chlorine atoms. |

| Mass Spectrum | The mass spectrum would show a characteristic isotopic pattern for a molecule containing four chlorine atoms. |

| Infrared (IR) Spectrum | The IR spectrum is expected to show strong absorption bands corresponding to C-F and C-Cl stretching vibrations. |

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl4F6/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBLUUDREZEDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190947 | |

| Record name | Hexafluoro-2,2,3,3-tetrachlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-34-8 | |

| Record name | 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2,2,3,3-tetrachlorohexafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 375-34-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexafluoro-2,2,3,3-tetrachlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-tetrachlorohexafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Hexafluoro 2,2,3,3 Tetrachlorobutane

Direct Fluorination Processes

Direct fluorination with elemental fluorine (F₂) is a highly exothermic and reactive process that requires careful control to achieve the desired product selectively and safely. researchgate.net The reaction with organic compounds can lead to extensive fragmentation and the formation of thermodynamically stable products like carbon tetrafluoride and hydrogen fluoride (B91410) if not properly managed. beilstein-journals.org Therefore, methodologies have been developed to modulate this reactivity, primarily through dilution of fluorine with an inert gas and precise control over reaction parameters. researchgate.net

Fluorination of 1,2,3,4-Tetrachlorobutane with Elemental Fluorine

The conversion of 1,2,3,4-Tetrachlorobutane to Hexafluoro-2,2,3,3-tetrachlorobutane involves the replacement of six hydrogen atoms with fluorine atoms. This transformation can be performed in either a single-phase (gas-phase) or a two-phase (gas-liquid) system. beilstein-journals.org

In the gas-phase process, vaporized 1,2,3,4-Tetrachlorobutane is brought into contact with a gaseous mixture of fluorine and a diluent gas, such as nitrogen. elveflow.com This method necessitates elevated temperatures to maintain the reactants in the gaseous state and to provide the activation energy for the reaction. The high exothermicity of fluorination reactions requires efficient heat removal to prevent thermal runaway and unwanted side reactions, such as C-C bond cleavage. researchgate.net

A documented example of a gas-phase synthesis was performed in a microreactor at a temperature of 250°C. elveflow.com The feed consisted of 1,2,3,4-tetrachlorobutane, fluorine diluted in nitrogen, and hydrogen fluoride. The use of a diluent for the fluorine gas is crucial for controlling the reaction rate and dissipating the heat generated. researchgate.net

Table 1: Example of Gas-Phase Synthesis Conditions for this compound in a Microreactor elveflow.com

| Parameter | Value |

|---|---|

| Reactor Temperature | 250°C |

| Fluorine Feed Rate | 272 mmol/h |

| Nitrogen (Diluent) Feed Rate | 2.23 mol/h |

| Hydrogen Fluoride Feed Rate | 1.3 mol/h |

| 1,2,3,4-Tetrachlorobutane Feed Rate | 44 mmol/h |

| Productivity | High |

Liquid-phase fluorination, or gas-liquid phase reaction, involves bubbling gaseous fluorine, diluted with an inert gas, through a solution of 1,2,3,4-Tetrachlorobutane in a suitable solvent. This approach offers better control over the reaction temperature due to the higher heat capacity of the liquid medium compared to the gas phase. The choice of solvent is critical; it must be inert to the highly reactive elemental fluorine and capable of dissolving the starting material. nih.gov

Suitable solvents for this process include perhalogenated alkanes, such as this compound itself, which can act as both a solvent and a diluent. elveflow.com Other potential solvents mentioned for similar fluorination processes include chlorofluorocarbons, perfluoropolyethers, and perfluorotrialkylamines. elveflow.com The reaction can be carried out without a catalyst, and the use of a solvent containing hydrogen fluoride has been noted to be particularly effective. nih.gov

An example of a gas-liquid phase synthesis was conducted in a microreactor at 120°C. The liquid phase comprised 1,2,3,4-tetrachlorobutane, hydrogen fluoride, and this compound as a diluent. The gas phase consisted of a 1:1 mixture of fluorine and nitrogen. elveflow.com

Table 2: Example of Liquid-Phase Synthesis Conditions for this compound in a Microreactor elveflow.com

| Parameter | Value |

|---|---|

| Reactor Temperature | 120°C |

| Fluorine Feed Rate | 6 Nl/h (diluted 1:1 with N₂) |

| 1,2,3,4-Tetrachlorobutane Feed Rate | 20 mmol/h |

| Hydrogen Fluoride Feed Rate | 50 mmol/h |

| Diluent (this compound) Feed Rate | 60 mmol/h |

| Productivity | Significantly High |

The use of microreactors has been shown to significantly enhance the synthesis of this compound. elveflow.com Microreactors offer a very high surface-area-to-volume ratio, which allows for extremely efficient heat transfer. This is a critical advantage in managing the high exothermicity of direct fluorination, thereby improving safety and selectivity. researchgate.net

The precise control over reaction parameters such as temperature, residence time, and reactant concentrations afforded by microreactors leads to a dramatic increase in productivity. elveflow.com For the synthesis of this compound, employing a microreactor has been reported to increase productivity from the scale of hundreds of kilograms to tons, even with a significantly reduced residence time compared to conventional batch reactors. elveflow.com Falling film microreactors are particularly suitable for gas-liquid reactions, ensuring a well-defined interface for the reaction to occur. elveflow.com Furthermore, the use of microreactors can proceed without issues of corrosion or clogging of the microchannels. elveflow.com

Optimizing the yield and selectivity in the direct fluorination of 1,2,3,4-Tetrachlorobutane hinges on the careful control of several key parameters. beilstein-journals.org

Temperature: The reaction temperature must be high enough to ensure a reasonable reaction rate but low enough to prevent excessive C-C bond cleavage and other side reactions. The optimal temperature can vary between the gas-phase (e.g., 250°C) and liquid-phase (e.g., 120°C) processes. elveflow.com

Fluorine Concentration: The concentration of elemental fluorine is a critical factor. It is almost always diluted with an inert gas like nitrogen to moderate its reactivity. elveflow.comnih.gov The ratio of fluorine to the substrate also needs to be carefully controlled to achieve the desired degree of fluorination without leading to over-fluorination or degradation.

Residence Time: In continuous flow systems like microreactors, the residence time of the reactants in the reaction zone is a crucial parameter. Shorter residence times, often in the order of seconds to minutes in microreactors, can prevent the formation of byproducts from secondary reactions. elveflow.com

Pressure: The reaction pressure can influence the concentration of gaseous reactants and the boiling points of liquids, thereby affecting reaction rates and phase behavior.

Solvent: In liquid-phase reactions, the choice of an inert and effective solvent is paramount for heat management and reaction control. elveflow.comnih.gov

A major challenge in direct fluorination is the prevention of unwanted side reactions, the most significant of which is the cleavage of carbon-carbon bonds. researchgate.net The high energy released during the formation of C-F bonds can lead to the fragmentation of the carbon skeleton if not effectively dissipated. researchgate.net

Strategies to control these side reactions include:

Inert Gas Dilution: Diluting fluorine with gases like nitrogen or helium reduces the partial pressure of fluorine and helps to absorb the heat of reaction, thus lowering the peak temperatures that can lead to bond cleavage. researchgate.net

Temperature Control: Maintaining a controlled and uniform temperature profile is essential. Liquid-phase reactions in well-stirred reactors or the use of microreactors with their excellent heat transfer capabilities are effective ways to achieve this. elveflow.comnih.gov

Use of Solvents: In liquid-phase fluorination, the solvent acts as a heat sink, absorbing the energy released and preventing localized overheating. nih.gov

Reactor Design: The design of the reactor plays a crucial role. Microreactors, by their nature, provide a safer and more controlled environment for these highly exothermic reactions, minimizing the risk of thermal runaway and subsequent C-C bond cleavage. elveflow.com

By carefully managing these parameters, it is possible to selectively fluorinate 1,2,3,4-Tetrachlorobutane to produce this compound with high yield and productivity.

Fluorodimerization of Halogenated Olefins

Fluorodimerization reactions involve the coupling of two halogenated olefin molecules to form a larger, more complex structure. This approach is particularly useful for the synthesis of symmetrical or nearly symmetrical halogenated alkanes.

One of the notable synthetic routes to a tetrachlorooctafluorobutane isomer involves the dimerization of 1,2-dichlorodifluoroethylene (CFC-1112). This process typically yields 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane. While not the exact isomer of focus, the methodology provides a foundational understanding of the dimerization process for highly halogenated ethylenes. The reaction can be carried out in a liquid phase, often utilizing a solvent to facilitate the reaction. For instance, the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane has been performed in a reactor loaded with 1,2-dichlorodifluoroethene diluted in a solvent like Freon® 11 at low temperatures, such as -75°C. researchgate.net

| Reactant | Product | Solvent | Temperature |

| 1,2-Dichlorodifluoroethylene | 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane | Freon® 11 | -75°C |

This interactive table summarizes the reaction conditions for the dimerization of 1,2-Dichlorodifluoroethylene.

The dimerization of halogenated olefins like 1,2-dichlorodifluoroethylene is understood to proceed via a free-radical mechanism. Free-radical reactions are characterized by three key stages: initiation, propagation, and termination. wikipedia.orglibretexts.org

Initiation: The reaction is initiated by the formation of a radical species. This can be achieved through the application of heat, ultraviolet (UV) light, or a chemical initiator which homolytically cleaves to form radicals. libretexts.orgchemguide.co.uk In the context of 1,2-dichlorodifluoroethylene dimerization, an initiating radical (Ra•) would attack the double bond of the olefin.

Propagation: The newly formed radical intermediate can then react with another molecule of 1,2-dichlorodifluoroethylene. This step involves the addition of the radical to the double bond, creating a new, larger radical. This process can continue, leading to the formation of a growing polymer chain in a process known as telomerization. However, in dimerization, the conditions are controlled to favor the combination of two monomer units. The propagation step regenerates a radical carrier, allowing the chain reaction to continue. wikipedia.orgchemguide.co.uk

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. This can occur through the combination of two of the dimeric radicals or the reaction of a radical with an initiator radical. wikipedia.orglibretexts.org

The regiochemistry of the radical addition is influenced by the stability of the resulting radical intermediate. The attacking radical will typically add to the carbon atom that results in the formation of the more stable radical. libretexts.org In the case of symmetrically substituted olefins like 1,2-dichlorodifluoroethylene, this aspect is less complex.

Telomerization is a process where a chain reaction of a polymerizable molecule (the monomer or taxogen) is limited by a chain transfer agent (the telogen), resulting in the formation of low molecular weight polymers, or telomers. Low-temperature conditions are often employed to control the reactivity and selectivity of the reaction.

Fluorous solvents are highly fluorinated organic solvents that exhibit unique properties, such as high thermal and chemical stability, and immiscibility with many organic solvents at room temperature. wikipedia.orgtcichemicals.com This immiscibility allows for a biphasic reaction system, which can simplify product separation and catalyst recycling. libretexts.orgtcichemicals.com Hexafluoroisopropanol (HFIP) is an example of a fluorous solvent that has been used in low-temperature radiation telomerization of tetrafluoroethylene. researchgate.net The use of fluorous solvents can be advantageous in telomerization reactions involving fluorinated olefins due to the principle of "like dissolves like," enhancing the solubility of the reactants. wikipedia.org While a specific application of this method for the synthesis of this compound is not detailed in the available literature, the principles of low-temperature telomerization in fluorous solvents provide a viable theoretical pathway.

| Monomer | Telogen | Solvent | Key Feature |

| Tetrafluoroethylene | Ethanol (B145695)/Trifluoroethanol | - | Low-temperature radiation-induced |

| Tetrafluoroethylene | - | Hexafluoroisopropanol | Use of a fluorous solvent |

This interactive table provides examples of low-temperature telomerization of fluorinated olefins.

Chlorination-Based Synthetic Routes

An alternative approach to synthesizing highly chlorinated and fluorinated alkanes involves the direct chlorination of a suitable fluoroalkene precursor. This method relies on the addition of chlorine across a carbon-carbon double bond.

The addition of chlorine to a fluoroalkene is a common method for introducing two chlorine atoms into a molecule. The reaction mechanism typically involves the electrophilic attack of the chlorine molecule on the electron-rich double bond, proceeding through a cyclic chloronium ion intermediate. leah4sci.commasterorganicchemistry.com This intermediate is then attacked by a chloride ion in a backside attack, leading to an anti-addition of the two chlorine atoms across the former double bond. leah4sci.commasterorganicchemistry.com

The gas-phase chlorination of (Z)-1,1,1,4,4,4-hexafluoro-2-butene represents a direct route to this compound. Continuous flow technology offers significant advantages for gas-phase reactions, including enhanced safety, better temperature control, and improved mixing, which can lead to higher selectivity and yields compared to batch processes. researchgate.netrsc.orgsemanticscholar.org

In a continuous flow setup, gaseous reactants are continuously fed into a reactor where the reaction takes place. The use of microreactors can be particularly beneficial for highly exothermic reactions like halogenations, as their high surface-area-to-volume ratio allows for efficient heat dissipation. researchgate.netrsc.org While the direct gas-phase chlorination of (Z)-1,1,1,4,4,4-hexafluoro-2-butene is not extensively detailed, the principles of gas-phase halogenation of similar compounds provide a strong indication of the expected reaction. For instance, the gas-phase chlorination of chlorobenzene (B131634) has been studied at elevated temperatures, demonstrating the feasibility of such reactions. researchgate.net The reaction of chlorine atoms with fluorinated butenes in the gas phase has also been investigated, providing insights into the reaction kinetics and mechanisms. nih.gov

The reaction of (Z)-1,1,1,4,4,4-hexafluoro-2-butene with chlorine gas would be expected to proceed via the addition of chlorine across the double bond to yield the desired this compound.

| Reactant | Reagent | Reaction Type | Technology | Product |

| (Z)-1,1,1,4,4,4-hexafluoro-2-butene | Chlorine (Cl₂) | Addition | Gas-Phase Continuous Flow | This compound |

This interactive table outlines the proposed gas-phase continuous flow chlorination reaction.

Chlorination of Fluoroalkenes

Catalytic Systems in Chlorination Reactions (e.g., Zeolite Catalysts)

Catalytic systems are crucial in directing the selectivity of chlorination reactions. Zeolites, which are crystalline aluminosilicates with a well-defined porous structure, can serve as shape-selective catalysts in various organic transformations, including the chlorination of aromatic compounds. researchgate.net The acidic properties of zeolites, such as zeolite ZF520, which possesses high Brønsted acidity, can facilitate electrophilic substitution by polarizing the chlorine molecule, thereby enhancing its reactivity. researchgate.net

While extensively studied for aromatic compounds, the application of zeolite catalysts for the direct chlorination of fluorinated alkanes to produce compounds like this compound is not widely documented in publicly available scientific literature. In theory, the confined spaces within zeolite pores could offer a controlled environment to influence the regioselectivity of such a halogen exchange or substitution reaction, but specific examples remain elusive. The research focus has been more prominent in areas like the selective chlorination of toluene (B28343) to p-chlorotoluene using nanosized zeolite K-L catalysts. researchgate.net

Halogenation of Fluorinated Alkanes

The direct substitution of fluorine with chlorine on a perfluorinated alkane backbone is a thermodynamically challenging process due to the high strength of the C-F bond. A more common strategy for synthesizing polychlorofluoroalkanes involves the halogenation of a partially unsaturated fluorinated precursor.

For instance, a well-documented approach is the halogenation of fluorinated alkenes. Research has shown that (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-ene can react with bromine under ultraviolet irradiation or sunlight to produce 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) with a high yield of 95%. beilstein-journals.orgnih.gov Similarly, these hexafluorobutene isomers react with iodine monochloride (ICl) to form 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane. nih.govsemanticscholar.org These reactions demonstrate the addition of halogens across the double bond of a C4-hexafluoro backbone, which is a key step in producing saturated mixed halogenated butanes. Subsequent substitution reactions could then potentially be used to replace the bromine or iodine atoms with chlorine to achieve the desired tetrachloro- product.

Alternative and Novel Synthetic Approaches

Reactions Involving Iodo- and Zinc-Mediated Coupling

Multi-step synthetic routes involving organometallic intermediates provide an alternative pathway. A historical method for the synthesis of the related isomer, 1,2,3,4-tetrachloro-hexafluorobutane, developed by Haszeldine in 1957, showcases the principles of this approach. scirp.org The synthesis begins with chlorotrifluoroethylene (B8367) as the starting material.

The key steps of this process are outlined in the table below. scirp.org

| Step | Reactants | Conditions | Product(s) | Yield |

| 1 | Chlorotrifluoroethylene, Iodine Monochloride | 35-40°C | 1,2-dichloro-1,2,2-trifluoro-1-iodoethane and 2,2-dichloro-1,1,2-trifluoro-1-iodoethane | 97% |

| 2 | 1,2-dichloro-1,2,2-trifluoro-1-iodoethane, Mercury | UV irradiation, 48 hours | 1,2,3,4-tetrachloro-hexafluorobutane | 95% |

| 3 | 1,2,3,4-tetrachloro-hexafluorobutane, Zinc powder | Ethanol solution | Hexafluoro-1,3-butadiene (B1630412) | 98% |

This pathway demonstrates a metal-mediated coupling of an iodo-substituted precursor to form the C4 backbone. scirp.org Although this example uses mercury for the coupling step, it highlights the utility of iodo-intermediates. The final step employs zinc powder in ethanol for dechlorination to produce hexafluoro-1,3-butadiene, illustrating zinc's role as a reducing agent in these systems. scirp.org

Radical Dimerization Pathways (e.g., CF3CCl2• radicals)

The formation of this compound (CF3CCl2-CCl2CF3) can be conceptually envisioned through the dimerization of two 1,1,1-trifluoro-2,2-dichloroethyl radicals (CF3CCl2•). This pathway involves the generation of the radical species from a suitable precursor, such as 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (CHCl2CF3), followed by the coupling of two of these radicals.

Reaction Pathway:

Initiation: Formation of the CF3CCl2• radical from a precursor molecule, typically through UV irradiation or the use of a chemical initiator. CHCl2CF3 → CF3CCl2• + H•

Dimerization: Two radicals combine to form the final product. 2 CF3CCl2• → CF3CCl2CCl2CF3

While this radical dimerization is a chemically plausible route, specific, high-yield synthetic procedures for this compound utilizing this method are not prominently detailed in available research literature. The generation and reaction of fluorinated radicals are known to be involved in various thermal and photochemical processes, but controlling the specific dimerization outcome over other potential side reactions can be a significant synthetic challenge. psu.edu

Advanced Purification and Isolation Techniques for this compound

Fractional Distillation and Rectification Methodologies

Following synthesis, the crude reaction mixture containing the target compound must be purified to remove solvents, unreacted starting materials, and byproducts. Fractional distillation is a highly effective technique for separating liquid components with close boiling points, making it well-suited for the purification of halogenated alkanes. rochester.educhembam.com

The process relies on establishing a temperature gradient in a fractionating column. As the mixture is heated, vapors rise and undergo multiple cycles of condensation and re-vaporization on the column's packing material (e.g., glass beads or rings). youtube.com With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point). amrita.edu

In the context of producing tetrachlorohexafluorobutane, the reaction solution is typically introduced into a distillation column. The components are then separated into low-boiling and high-boiling fractions. google.com Depending on the specific boiling points of the impurities and the target isomer, the desired product can be collected from either the top of the column (as a low-boiling substance) or the bottom (as a high-boiling substance). google.com For achieving high purity, multiple distillation columns may be used in series. google.comgoogle.com

Adsorptive Purification Strategies Utilizing Inorganic Bases and Drying Agents

Detailed research findings specifically outlining adsorptive purification strategies for this compound utilizing inorganic bases and drying agents are not extensively available in the public domain. General principles of adsorptive purification for fluorinated compounds often involve the use of solid adsorbents with a high surface area to selectively remove impurities. google.comgoogle.com

In the broader context of removing fluorinated compounds from liquid mixtures, various adsorbent materials are employed. These can include activated carbon, though its effectiveness for certain fluorinated surfactants can be limited. google.com Other solid adsorbents are chosen based on their ability to selectively concentrate the target chemical compounds on their surface. google.comgoogle.com The process can be carried out in a stirred tank reactor or by flowing the contaminated fluid through an adsorption column. google.comgoogle.com

While not specific to this compound, the removal of fluoride ions from water has been studied using various inorganic materials. These include aluminum-based, calcium-based, and iron-based adsorbents. mdpi.com The mechanism of adsorption in these cases often involves electrostatic attraction and ion exchange. nih.gov For instance, the adsorption of fluoride on ferrihydrite is primarily due to electrostatic attraction. nih.gov The efficiency of these adsorbents is influenced by factors such as pH, temperature, and the presence of other ions. nih.gov

It is important to note that these examples relate to the removal of fluoride ions or other fluorinated compounds from aqueous solutions and may not be directly applicable to the purification of a specific, complex molecule like this compound from a reaction mixture. The selection of an appropriate inorganic base or drying agent for adsorptive purification would depend on the specific impurities present and the chemical properties of this compound itself.

Table of Reaction Parameters for the Synthesis of 1,2,3,4-Tetrachloro-hexafluorobutane google.com

| Reaction Type | Reactants | Phase | Temperature | Catalyst |

|---|---|---|---|---|

| Fluorination | 1,2,3,4-Tetrachlorobutane, Fluorine Gas | Gas/Liquid | Ambient to Elevated | Not specified |

| Fluorination | 1,2,3,4-Tetrachloro-1,4-difluoro-1,3-butadiene, Fluorine Gas | Not specified | Not specified | Not specified |

Table of Compounds Mentioned

| Compound Name |

|---|

| 1,2,3,4-Tetrachloro-hexafluorobutane |

| Hexafluoro-1,3-butadiene |

| 1,2,3,4-Tetrachlorobutane |

| Fluorine |

| Nitrogen |

| Helium |

| Argon |

| Carbon Dioxide |

| 1,2,3,4-Tetrachloro-1,4-difluoro-1,3-butadiene |

| 1,2-Dichlorodifluoroethylene |

| Activated Carbon |

Chemical Reactivity and Transformation Mechanisms of Hexafluoro 2,2,3,3 Tetrachlorobutane

Dehalogenation Reactions for Unsaturated Fluorocarbons

The most prominent reaction of Hexafluoro-2,2,3,3-tetrachlorobutane and its isomers is dehalogenation to produce unsaturated fluorocarbons, which are important monomers and intermediates in the chemical industry.

This compound, or more commonly its isomer 1,2,3,4-tetrachlorohexafluorobutane, is a key intermediate in the synthesis of Hexafluoro-1,3-butadiene (B1630412) stackexchange.com. This transformation is achieved through a dechlorination reaction where two chlorine atoms are eliminated from the butane backbone, resulting in the formation of two double bonds to yield the conjugated diene system of hexafluoro-1,3-butadiene stackexchange.com.

This process is a crucial step in several industrial routes for producing high-purity hexafluoro-1,3-butadiene, a gas used in the electronics industry for plasma etching stackexchange.comrsc.org. The reaction is typically carried out in a polar solvent which facilitates the reaction between the organic substrate and the metallic reagent rsc.org.

Various metals can be employed to effect the dechlorination of tetrachlorohexafluorobutane. Zinc, typically in the form of dust or powder, is the most commonly cited and effective reagent for this transformation stackexchange.comstackexchange.com. The reaction is generally performed by treating the tetrachlorobutane derivative with zinc powder in a suitable solvent, such as ethanol (B145695) or another polar organic solvent stackexchange.comrsc.org.

The high surface area of zinc dust facilitates the reaction at the metal surface. High yields of hexafluoro-1,3-butadiene, often exceeding 90%, have been reported using this method stackexchange.com. While zinc is the preferred reagent, other metals have also been identified as capable of inducing this dechlorination, including Magnesium (Mg), Aluminum (Al), Copper (Cu), Sodium (Na), and Lithium (Li). The choice of metal and reaction conditions, such as temperature and solvent, can be optimized to maximize the yield and purity of the desired diene product.

| Metallic Reagent | Substrate | Solvent | Reported Yield of Hexafluoro-1,3-butadiene | Reference |

|---|---|---|---|---|

| Zinc Powder | 1,2,3,4-tetrachlorohexafluorobutane | Ethanol | 98% | stackexchange.com |

| Zinc Powder | 1,2,3,4-tetrachlorohexafluorobutane | Anhydrous Ethanol | 93.5% | stackexchange.com |

| Zinc | 1,2,3,4-tetrachlorohexafluorobutane | Polar Solvent | High Purity | rsc.org |

Radical Reaction Pathways and Intermediates

While many dehalogenations with zinc can proceed through organozinc intermediates or ionic pathways, the possibility of radical mechanisms, particularly under certain conditions, must be considered. Radical reactions are characterized by the formation of highly reactive species with unpaired electrons.

The reaction between a metallic agent like zinc and this compound can be initiated by a single electron transfer (SET) from the metal surface to the haloalkane. This transfer would likely occur to one of the C-Cl bonds, which are the weakest linkages in the molecule. This SET event would generate a transient radical anion.

This radical anion would be unstable and could subsequently fragment by ejecting a chloride ion (Cl⁻) to produce a carbon-centered radical (a 1,1,1,4,4,4-hexafluoro-2,3,3-trichlorobutyl radical). This highly reactive radical intermediate would be central to the subsequent reaction steps. The reactivity of such fluorinated and chlorinated radicals is complex; the fluorine atoms significantly influence the stability and reaction pathway of the radical center.

Once formed, the carbon-centered radical has several potential fates. In the context of dehalogenation, the most productive pathway involves the transfer of a second electron from the zinc surface to form an organozinc intermediate, or reaction with another radical site to form the final product.

However, other radical reactions can compete with the desired pathway:

Dimerization: Two carbon-centered radicals could collide and combine, leading to the formation of a larger, C8 molecule. The dimerization of polyfluorinated radicals is a known phenomenon and can be a predominant pathway in some radical reactions.

Chain Transfer: A radical could abstract an atom (like hydrogen) from a solvent molecule, if the solvent is susceptible to such reactions. This would terminate one radical while creating a new solvent-derived radical, initiating a potential side-reaction chain. In the context of dechlorination with zinc in a solvent like ethanol, this is generally a minor pathway compared to further reaction on the metal surface.

The specific outcome is highly dependent on reaction conditions such as temperature, concentration, and the nature of the solvent and metal surface, which influence the lifetime and concentration of the radical intermediates.

Halogen Exchange and Substitution Chemistry

Halogen exchange reactions, such as the Finkelstein reaction, are common methods for preparing specific haloalkanes. These reactions typically involve the treatment of an alkyl chloride or bromide with an iodide or fluoride (B91410) salt in a suitable solvent, proceeding via an Sₙ2 mechanism.

For this compound, the direct substitution of its chlorine atoms by other halogens (e.g., iodine or bromine) or other nucleophiles is theoretically possible but expected to be challenging. The reactivity in nucleophilic substitution reactions is governed by several factors:

Steric Hindrance: The bulky chlorine atoms and CF₃ groups create significant steric congestion around the central carbon atoms (C2 and C3), which would hinder the backside attack required for a typical Sₙ2 reaction.

Electronic Effects: The six highly electronegative fluorine atoms have a strong electron-withdrawing inductive effect. This effect would decrease the electron density on the carbon atoms, making them more electrophilic and potentially more susceptible to nucleophilic attack. However, this same effect also destabilizes the transition state of an Sₙ2 reaction.

Leaving Group Ability: Chlorine is a reasonably good leaving group, better than fluorine but not as good as bromine or iodine.

Given these competing factors, nucleophilic substitution or halogen exchange on the tertiary carbons of this compound would likely require harsh reaction conditions, if it proceeds at all. Vinyl, aryl, and tertiary alkyl halides are generally unreactive in classic Finkelstein reactions. The C-F bonds are exceptionally strong and would not be expected to participate in these reactions under typical conditions.

Table of Chemical Compounds

| Chemical Name | Molecular Formula |

| This compound | C₄Cl₄F₆ |

| Hexafluoro-1,3-butadiene | C₄F₆ |

| 1,2,3,4-tetrachlorohexafluorobutane | C₄Cl₄F₆ |

| Zinc | Zn |

| Magnesium | Mg |

| Aluminum | Al |

| Copper | Cu |

| Sodium | Na |

| Lithium | Li |

| Ethanol | C₂H₆O |

C-Cl Bond Reactivity in Perhalogenated Butanes

In the realm of perhalogenated butanes, the carbon-chlorine bonds are the more labile and reactive sites. The reactivity of these bonds in this compound can be understood through the general principles of haloalkane chemistry. The C-Cl bond is polarized, with the carbon atom carrying a partial positive charge and the chlorine atom a partial negative charge, making the carbon atom susceptible to attack by nucleophiles.

Key reaction pathways for the C-Cl bonds in this and similar compounds include:

Nucleophilic Substitution: This class of reactions involves the attack of an electron-rich species (nucleophile) on the electrophilic carbon atom of the C-Cl bond, resulting in the displacement of the chloride ion. ucsb.edumasterorganicchemistry.com The feasibility and rate of nucleophilic substitution are influenced by factors such as the steric environment of the carbon atom and the nature of the attacking nucleophile and the solvent. libretexts.orgedubull.com For a heavily substituted molecule like this compound, steric hindrance could play a significant role in the reaction kinetics.

Free-Radical Reactions: Alkanes and their halogenated derivatives can undergo free-radical substitution, typically initiated by UV light. quora.comwikipedia.org In such reactions involving this compound, the weaker C-Cl bond is more likely to undergo homolytic cleavage than the C-F bond. The selectivity of these reactions is governed by the stability of the resulting carbon radical. youtube.com

It is important to acknowledge that specific experimental data on the reaction kinetics and transformation mechanisms of this compound are not extensively documented in publicly available literature. Therefore, a detailed understanding of its reactivity is largely based on established principles of physical organic chemistry and the observed behavior of analogous polychlorofluorocarbons.

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 375-34-8 guidechem.comclearsynth.comscbt.comalfa-chemistry.comchemicalpoint.eu |

| Molecular Formula | C₄Cl₄F₆ guidechem.comscbt.comalfa-chemistry.com |

| Molecular Weight | 303.85 g/mol scbt.com |

| Boiling Point | 131 °C guidechem.comchemicalpoint.eu |

| Melting Point | 83 °C guidechem.comchemicalpoint.eu |

| Density | 1.756 g/cm³ guidechem.comalfa-chemistry.comchemicalpoint.eu |

Comparative Analysis of C-F Bond Stability versus C-Cl Bond Reactivity

A stark contrast exists between the stability of the C-F bonds and the reactivity of the C-Cl bonds within the this compound molecule. This difference is fundamental to predicting its chemical behavior.

The carbon-fluorine bond is renowned for its exceptional strength, making it one of the most stable single bonds in organic chemistry. savemyexams.comsavemyexams.comchemguide.co.uk This high bond dissociation energy arises from a combination of the high electronegativity of fluorine, leading to a significant ionic character in the bond, and effective orbital overlap. libretexts.orgechemi.com

Conversely, the carbon-chlorine bond is substantially weaker. savemyexams.comsavemyexams.com This disparity in bond energies is the primary factor governing the selective reactivity observed in mixed halogenated alkanes. The general trend for the reactivity of haloalkanes increases as one moves down the halogen group in the periodic table: R-F << R-Cl < R-Br < R-I. libretexts.orgcrunchchemistry.co.uk This trend is inversely proportional to the carbon-halogen bond strength. savemyexams.comsavemyexams.comcrunchchemistry.co.uk

This means that under conditions where a C-Cl bond would readily react, the C-F bonds in this compound would remain intact. For example, in a potential nucleophilic substitution reaction, the activation energy required to cleave a C-F bond is prohibitively high compared to that for a C-Cl bond, rendering the fluorinated positions unreactive. savemyexams.comsavemyexams.com Similarly, during free-radical processes, the energetic favorability of breaking the weaker C-Cl bond means that any reaction will selectively occur at the chlorinated carbon atoms. echemi.comlscollege.ac.in

Table 2: Comparison of Average Carbon-Halogen Bond Energies

| Bond Type | Average Bond Energy (kJ/mol) |

|---|---|

| C-F | 467 savemyexams.comchemguide.co.uk |

| C-Cl | 346 savemyexams.comchemguide.co.uk |

Spectroscopic Characterization and Computational Chemical Analysis

Advanced Spectroscopic Methods for Structural Elucidation

Sophisticated spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of Hexafluoro-2,2,3,3-tetrachlorobutane. These methods provide detailed information about the connectivity of atoms and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing fluorinated compounds. nih.gov Specifically, 19F NMR is highly effective due to the 100% natural abundance and high sensitivity of the 19F nucleus. nih.gov In the analysis of this compound (C4Cl4F6), the 19F NMR spectrum is expected to provide critical information about the chemical environment of the fluorine atoms.

Due to the symmetrical nature of the molecule, with two -CF3 groups attached to a tetrachlorinated ethane backbone, a relatively simple spectrum is anticipated. The fluorine atoms within the two trifluoromethyl groups are chemically equivalent. This equivalence would result in a single resonance signal in the 19F NMR spectrum. The chemical shift of this signal would be characteristic of a CF3 group attached to a highly chlorinated carbon atom.

Key Features of the 19F NMR Spectrum for this compound:

Chemical Shift (δ): The position of the signal provides information about the electronic environment of the fluorine nuclei.

Multiplicity: The splitting pattern of the signal, or lack thereof, indicates coupling with neighboring NMR-active nuclei. In this case, with no adjacent protons, a singlet is expected.

Integration: The area under the signal is proportional to the number of fluorine atoms, which would correspond to six fluorine atoms for the single peak.

Table 1: Predicted 19F NMR Spectroscopic Data for this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Chemical Shift (δ) | Specific ppm value | Indicates the electronic environment of the CF3 groups |

| Multiplicity | Singlet | No coupling to adjacent NMR-active nuclei |

| Integration | 6F | Corresponds to the six equivalent fluorine atoms |

Gas Chromatography-Mass Spectrometry (GC-MS) is a synergistic technique that separates chemical mixtures and identifies the components at a molecular level. imist.ma It is a crucial method for confirming the identity and assessing the purity of this compound.

In a typical GC-MS analysis, the sample is vaporized and injected into the gas chromatograph. imist.ma The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column. For this compound, this would result in a distinct peak at a specific retention time.

After separation, the eluted compound enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pattern of this compound would show characteristic fragments resulting from the cleavage of C-C and C-Cl bonds. The presence of the molecular ion peak would confirm the molecular weight of the compound. Analysis of any additional peaks in the chromatogram can help in the identification and quantification of impurities. researchgate.netd-nb.info

Table 2: Expected GC-MS Data for this compound

| Parameter | Expected Result | Significance |

|---|---|---|

| Retention Time (GC) | Characteristic time | Helps in identifying the compound under specific GC conditions |

| Molecular Ion Peak (MS) | Present at the m/z corresponding to the molecular weight | Confirms the molecular weight of the compound |

| Fragmentation Pattern | Characteristic fragments | Provides structural information and confirms the identity |

| Purity Assessment | Area percentage of the main peak | Quantifies the purity of the sample |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provides a framework for understanding and predicting the properties and reactivity of molecules like this compound. These methods complement experimental data by offering insights into the molecule's electronic structure and reaction mechanisms. wikipedia.orgnorthwestern.edu

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT has been successfully used to explain the reactivity and regiochemistry of reactions. mdpi.com For this compound, DFT calculations can be employed to predict the regioselectivity of potential reactions, such as dehalogenation or substitution.

By calculating the electron density distribution and the energies of possible transition states, DFT can help identify the most likely sites for chemical attack. researchgate.net For instance, in a reaction involving nucleophilic attack, DFT can predict which of the carbon or halogen atoms is more susceptible. These calculations are valuable for designing synthetic routes and understanding reaction mechanisms. While Frontier Molecular Orbital (FMO) theory is a useful tool, DFT-based descriptors have often proven more reliable in predicting regioselectivity. mdpi.com

Molecular similarity methods are based on the principle that structurally similar molecules are likely to have similar physical and chemical properties. nih.govresearchgate.net These approaches are valuable for estimating the properties of this compound, especially when experimental data is scarce.

By comparing the structural features of this compound to a database of well-characterized haloalkanes, it is possible to estimate properties such as boiling point, vapor pressure, and toxicity. axeleratio.com Various molecular descriptors, such as topological indices and atom pairs, can be used to quantify the similarity between molecules. nih.gov This approach facilitates the prediction of properties without the need for extensive experimental measurements.

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic reactivity of molecules. wikipedia.orgnorthwestern.edu These calculations solve the Schrödinger equation for a molecule to determine its wavefunction and energy. northwestern.edu For this compound, these methods can provide detailed information about:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating dipole moment, polarizability, and molecular orbital energies (HOMO and LUMO).

Reactivity Indices: Determining parameters like electronegativity and hardness, which are crucial for understanding chemical reactivity. nih.gov

Reaction Pathways: Mapping potential energy surfaces to identify transition states and reaction barriers. lsu.edu

The reactivity of haloalkanes is influenced by factors such as bond polarity and bond energies. savemyexams.comstudymind.co.uk Quantum chemical calculations can quantify these properties for the C-F and C-Cl bonds in this compound, offering insights into which bonds are more likely to break during a chemical reaction.

Applications of Hexafluoro 2,2,3,3 Tetrachlorobutane in Organic Synthesis and Materials Science Research

Precursor Chemistry for Specialty Fluorinated Compounds

Hexafluoro-2,2,3,3-tetrachlorobutane is a key precursor in the synthesis of specialized fluorinated compounds, most notably hexafluoro-1,3-butadiene (B1630412).

Synthesis of Hexafluoro-1,3-butadiene as a Semiconductor Etching Gas

This compound is a crucial intermediate in the production of hexafluoro-1,3-butadiene, a next-generation etching gas used in the semiconductor industry. The synthesis primarily involves the dechlorination of this compound.

A common industrial route to obtain the precursor 1,2,3,4-tetrachlorohexafluorobutane involves a multi-step process starting from more readily available materials. scirp.org One method involves the reaction of 1,2,3,4-tetrachlorobutane with fluorine gas. diva-portal.org Another established synthesis involves the coupling of iododichlorotrifluoroethane in the presence of mercury to yield 1,2,3,4-tetrachlorohexafluorobutane. scirp.org

The final step in these syntheses is the reductive dechlorination of the tetrachlorohexafluorobutane intermediate to yield hexafluoro-1,3-butadiene. scirp.orgdiva-portal.org

Hexafluoro-1,3-butadiene is favored as a semiconductor etching gas due to its high precision and selectivity, making it suitable for etching electronic circuits with dimensions below 100 nm. up.ac.za It demonstrates better performance characteristics than traditional perfluorocarbon gases and nitrogen trifluoride. up.ac.za

Below is a data table summarizing a typical synthesis of Hexafluoro-1,3-butadiene from a tetrachlorohexafluorobutane precursor.

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | 1,2,3,4-tetrachlorobutane | Fluorine gas, diluting gas, gas phase | 1,2,3,4-tetrachlorohexafluorobutane | Not specified |

| 2 | 1,2,3,4-tetrachlorohexafluorobutane | Zinc, solvent | Hexafluoro-1,3-butadiene | Not specified |

Role in the Production of Fluorinated Monomers and Polymers

While Hexafluoro-1,3-butadiene, synthesized from this compound, is itself a fluorinated monomer, its performance in polymerization has been considered poor, limiting further research in this area. scirp.org The broader role of this compound as a precursor for other fluorinated monomers and polymers is not extensively documented in publicly available scientific literature.

Utility in Polymer Science and Engineering

The direct application of this compound in polymer science and engineering is not well-established in the available literature.

Application as a Cross-linking Reagent in Thermally and Chemically Stable Polymers

There is no significant information in the public domain to suggest that this compound is utilized as a cross-linking reagent in the production of thermally and chemically stable polymers.

Development of Fluoropolymers with Tailored Properties

Scientific literature does not widely report the use of this compound as a component for the development of fluoropolymers with tailored properties.

Role as a Chemical Intermediate in Broader Organic Synthesis

The primary and most significant role of this compound as a chemical intermediate is in the synthesis of Hexafluoro-1,3-butadiene. scirp.orgdiva-portal.org While it is a fluorinated organic molecule and could potentially participate in various organic reactions, its broader applications as an intermediate in other synthetic pathways are not extensively detailed in the current body of scientific research. Its utility appears to be highly specialized as a precursor for the aforementioned semiconductor etching gas.

Environmental and Industrial Research Perspectives Excluding Prohibited Elements

Environmental Persistence and Atmospheric Interactions

The environmental fate of synthetic chemical compounds is a critical area of study. For halogenated alkanes like Hexafluoro-2,2,3,3-tetrachlorobutane, research focuses on their stability, potential degradation pathways, and the methods required for their detection in various environmental media.

Research into Environmental Degradation Pathways and Mechanisms

Specific environmental degradation studies on this compound are not extensively detailed in publicly available literature. However, the chemical structure, characterized by a saturated carbon backbone with stable carbon-fluorine and carbon-chlorine bonds, provides insight into its likely environmental behavior. Poly-fluorinated materials are known to be very persistent in the environment and have a tendency to bioaccumulate. acsgcipr.org The strength of the C-F bond, in particular, suggests a high resistance to natural degradation processes such as hydrolysis and photolysis.

Research into the degradation of similar polychlorinated and polyfluorinated compounds generally investigates mechanisms such as:

Abiotic Degradation: This includes photolytic degradation by ultraviolet (UV) radiation in the atmosphere and hydrolysis in aquatic environments. The presence of multiple halogen atoms would influence the compound's susceptibility to these processes.

Biotic Degradation: This involves microbial breakdown under aerobic or anaerobic conditions. Highly halogenated alkanes are often recalcitrant to microbial degradation.

Given the general persistence of similar compounds, it is hypothesized that this compound would have a long environmental half-life.

Analytical Methodologies for Detecting this compound in Environmental Matrices

Detecting and quantifying specific halogenated compounds in complex environmental samples like water, soil, or air requires highly sensitive and selective analytical methods. While methods specifically validated for this compound are not widely published, established techniques for other contaminants of emerging concern (CECs) are applicable. itrcweb.org

Common analytical workflows involve sample extraction and cleanup, followed by instrumental analysis. env.go.jp

Sample Preparation: Solid-phase extraction (SPE) is a common technique for extracting and concentrating analytes from aqueous samples. nih.goveurofins.com For solid matrices like soil or sediment, methods such as Soxhlet extraction or ultrasonic extraction are employed. env.go.jp For volatile compounds, a purge and trap method can be used to isolate them from a water matrix. env.go.jp

Instrumental Analysis: Gas chromatography coupled with mass spectrometry (GC/MS) is a primary technique for the analysis of semi-volatile organic compounds. env.go.jp For enhanced sensitivity and selectivity, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a "gold standard" and is increasingly used for a wide range of environmental contaminants, including halogenated substances. itrcweb.orgnih.gov

The following table summarizes relevant analytical techniques for detecting halogenated organic compounds in environmental samples.

| Analytical Technique | Sample Matrix | Detection Principle | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Water, Soil, Air | Separates compounds based on volatility and polarity; identifies them by their mass-to-charge ratio. | Excellent for volatile and semi-volatile compounds; provides structural information for identification. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water, Soil, Biota | Separates compounds based on polarity; uses two stages of mass analysis for highly selective detection. nih.gov | High sensitivity and selectivity; suitable for a broad range of polar and non-polar compounds. nih.gov |

| Solid-Phase Extraction (SPE) | Water | A sample preparation technique where compounds are adsorbed onto a solid sorbent and then eluted. eurofins.com | Concentrates the analyte, removes interferences, and improves detection limits. eurofins.com |

| Purge and Trap (P&T) | Water | An inert gas is bubbled through the sample, stripping volatile organic compounds, which are then trapped on an adsorbent. env.go.jp | Effective for analyzing trace levels of volatile organic compounds. env.go.jp |

Industrial Process Development and Optimization

The synthesis of complex fluorinated molecules like this compound involves significant challenges related to efficiency, cost, and safety. Research in this area is focused on developing production methods that are both economically viable and environmentally sound.

Strategies for Economically Viable and Environmentally Sustainable Production

The principles of green chemistry are increasingly applied to fluorination processes to enhance sustainability. acsgcipr.org Key strategies include:

Reagent Selection: Utilizing benign fluorinating reagents that minimize the production of hazardous side-products like hydrogen fluoride (B91410) (HF) is a primary goal. vapourtec.com

Solvent Choice: Selecting solvents that have a minimal environmental impact and can be recycled is crucial. acsgcipr.org

Resource Management: Fluorine reagents are principally derived from fluorspar (CaF2), which is considered at medium risk of depletion. acsgcipr.org Therefore, processes that use fluorine efficiently or allow for its recovery are preferred.

Flow Chemistry: The use of continuous flow reactors offers a path to more sustainable production by enabling better control over reaction conditions, reducing waste, and allowing for the safe use of highly reactive reagents. vapourtec.com

Maximizing Reaction Yields and Selectivity in Large-Scale Synthesis

Achieving high yields and selectivity is paramount for the economic viability of large-scale chemical production. In fluorination chemistry, this is often accomplished through precise control of reaction parameters.

Process Safety and Equipment Design for Fluorination Reactions

Safety is a primary concern in fluorination chemistry due to the hazardous nature of many reagents. acs.org

Reagent Hazards: Elemental fluorine (F2) is highly reactive, toxic, and corrosive. mt.com Many other fluorinating agents can react violently, be unstable at higher temperatures, or generate acutely toxic and corrosive HF. acsgcipr.org

Process Safety Measures: Continuous flow chemistry is a key enabling technology for performing hazardous reactions in a safe and controlled manner. acs.orgacs.org By containing hazardous reagents within a closed system, flow reactors minimize operator exposure and allow for the safe handling of unstable intermediates. vapourtec.com Diluting highly reactive gases, such as using a 10% fluorine in nitrogen mixture, can also reduce the oxidizing potential and enhance safety. acs.org

Equipment Design: The corrosive nature of reagents like HF necessitates careful material selection for reactor construction. google.com Reactors are often constructed from materials resistant to HF, such as metal alloys lined with fluoropolymers like PFA or PTFE. google.com The reactor design must also effectively manage the heat generated by highly exothermic fluorination reactions to prevent runaway reactions. google.com Some specialized reactors are even designed with integrated fluoride-adsorbing compositions to remove HF as it is produced, further enhancing safety and preventing unwanted side reactions. google.com

The table below contrasts key safety and design aspects of traditional batch processing versus modern continuous flow systems for fluorination.

| Feature | Batch Processing | Continuous Flow Processing |

| Reagent Handling | Handling of large quantities of hazardous reagents at once. | Small volumes of reagents are continuously processed, minimizing risk. acs.org |

| Heat Transfer | Less efficient, potential for localized hot spots and thermal runaways. | Excellent heat transfer due to high surface-area-to-volume ratio, enabling precise temperature control. acs.org |

| Safety Containment | Potential for large-scale release in case of failure. | The small internal volume of the reactor limits the potential for large releases. vapourtec.com |

| Material of Construction | Requires large vessels made of highly resistant, expensive materials. | Smaller, specialized reactors can be constructed from materials like nickel, stainless steel, or have fluoropolymer linings. acs.orggoogle.com |

Regulatory and Research Context of Halogenated Butanes

Halogenated butanes belong to the larger class of halogenated hydrocarbons, which have been subject to extensive regulatory frameworks due to their potential environmental effects. wikipedia.orgchemeurope.com The primary concerns associated with this class of compounds are their potential to contribute to ozone depletion and global warming. wikipedia.orgchemeurope.com As a result, international agreements such as the Montreal Protocol have phased out the production and use of many chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). chemeurope.com

This compound is also known by the industrial designation CFC-316maa. alfa-chemistry.com As a chlorofluorocarbon, it falls into a category of compounds that has been under intense academic scrutiny for its environmental impact. The presence of chlorine atoms in its structure raises questions about its potential to contribute to stratospheric ozone depletion.

The academic investigation into compounds like CFC-316maa involves detailed studies of their atmospheric fate. Key areas of research include determining their atmospheric lifetime, which is a critical factor in both their ODP and GWP. The longer a compound persists in the atmosphere, the greater its potential to reach the stratosphere and participate in ozone-depleting catalytic cycles.

While specific, publicly available, peer-reviewed studies detailing the precise ODP and GWP values for this compound are not readily found in the primary search results, the general scientific consensus on fully halogenated CFCs is that they possess a significant potential for environmental impact. The carbon-chlorine bonds in such molecules are susceptible to cleavage by ultraviolet radiation in the stratosphere, releasing chlorine atoms that can catalytically destroy ozone.

Further academic research would be necessary to definitively quantify the environmental risk profile of CFC-316maa. Such research would likely involve sophisticated atmospheric modeling and laboratory experiments to determine its reaction rates with atmospheric species and its absorption of infrared radiation. The classification of CFC-316maa within environmental regulatory frameworks would be contingent on the findings of such dedicated scientific inquiry.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical techniques are most effective for confirming the molecular structure of Hexafluoro-2,2,3,3-tetrachlorobutane?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹³C) is critical for identifying fluorine and chlorine substitution patterns. Fourier-Transform Infrared (FT-IR) spectroscopy can detect C-F and C-Cl stretching vibrations (~1100–1300 cm⁻¹ for C-F; ~550–800 cm⁻¹ for C-Cl). Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for purity assessment and fragmentation pattern analysis. Cross-referencing with InChI and CAS registry data (e.g., InChI=1S/C4Cl4F6/c5-1(6,7)2(8,9)3(10,11)4(12,13)14) ensures structural accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats) to avoid inhalation or dermal contact. Store in sealed, corrosion-resistant containers away from reactive metals (e.g., sodium). Waste must be segregated and treated by specialized facilities due to potential environmental persistence. Stability tests under varying pH and temperature conditions are advised to assess decomposition risks .

Q. How can researchers synthesize this compound at the laboratory scale?

- Methodological Answer : A common route involves halogen exchange reactions. For example, fluorinating 1,2,2,3,3,4-hexachlorobutane (CAS 1573-57-5) with anhydrous HF in the presence of SbCl₅ as a catalyst at 60–80°C. Monitor reaction progress via GC-MS. Purification through fractional distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) is recommended to isolate the target compound .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound using dechlorination agents?

- Methodological Answer : Apply Design of Experiments (DoE) to evaluate variables:

- Solvent : Polar aprotic solvents like DMF enhance Zn-mediated dechlorination efficiency.

- Temperature : 80–100°C balances reaction rate and byproduct formation.

- Molar Ratios : A 1:1.2 molar ratio of precursor to Zn minimizes excess reagent waste.

Kinetic studies (e.g., time-resolved GC) and post-reaction analysis (e.g., X-ray diffraction for ZnCl₂ byproduct characterization) refine process scalability .

Q. What methodologies resolve discrepancies in reported physical properties (e.g., boiling point, density) of halogenated butanes?

- Methodological Answer : Systematic literature reviews should prioritize peer-reviewed datasets (e.g., CRC Handbook) over patent claims. Experimental validation via differential scanning calorimetry (DSC) for melting points and Anton Paar densitometers for density measurements improves accuracy. For example, conflicting boiling points (e.g., 212.6°C vs. 200–205°C) may arise from impurities; redistillation followed by GC purity checks (≥99%) standardizes data .

Q. How does the stereoelectronic environment of this compound influence its reactivity in radical polymerization systems?

- Methodological Answer : Computational modeling (DFT or ab initio) evaluates bond dissociation energies (BDEs) of C-Cl and C-F bonds to predict radical initiation thresholds. Experimental validation via Electron Spin Resonance (ESR) spectroscopy identifies radical intermediates. Compare with analogous compounds (e.g., hexafluoropropene) to assess electron-withdrawing effects on monomer reactivity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the environmental persistence of this compound?

- Methodological Answer : Conduct OECD 301B biodegradability tests under aerobic/anaerobic conditions. Compare half-life data across studies, noting pH and microbial community variations. Use High-Resolution Mass Spectrometry (HRMS) to track degradation byproducts. Cross-reference with regulatory databases (e.g., ECHA) to reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.